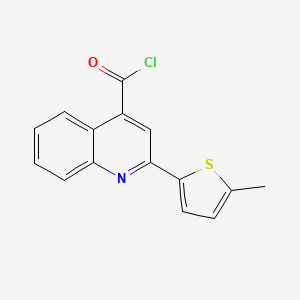

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride

Description

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride is a heterocyclic acyl chloride derivative featuring a quinoline core substituted with a 5-methylthiophen-2-yl group at the 2-position and a reactive carbonyl chloride group at the 4-position. The thienyl substituent introduces electron-rich aromatic character, which may influence reactivity and intermolecular interactions, while the acyl chloride group enables facile nucleophilic substitution reactions for further derivatization .

Properties

IUPAC Name |

2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNOS/c1-9-6-7-14(19-9)13-8-11(15(16)18)10-4-2-3-5-12(10)17-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQCZMFNTYBWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis via Thionyl Chloride-Mediated Chlorination

The most common and efficient method for preparing 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride involves the initial synthesis of the quinoline core, followed by chlorination of the carbonyl group at the 4-position. This approach is extensively documented in the literature, particularly in patents and research articles focusing on heterocyclic chlorides.

- Starting from a quinoline derivative bearing a methyl group at the 5-position and a thienyl substituent at the 2-position, the compound is treated with thionyl chloride (SOCl₂).

- The reaction typically proceeds under reflux conditions, converting the carbonyl group into the corresponding acyl chloride.

- Reflux in an inert solvent such as dichloromethane or toluene.

- Excess SOCl₂ ensures complete conversion.

- Reaction times vary from 2 to 6 hours depending on the substrate’s reactivity.

- The process yields the target acyl chloride with high efficiency, often exceeding 80% yield.

- The reaction is favored for its simplicity, operational convenience, and the high reactivity of the carbonyl chloride functional group.

Multi-Step Synthesis Involving Precursor Functionalization

An alternative approach involves multi-step synthesis starting from simpler heterocyclic compounds:

- Step 1: Synthesis of the quinoline core via cyclization reactions, such as the Skraup or Doebner reaction, employing appropriately substituted anilines and aldehydes.

- Step 2: Introduction of the thienyl group at the 2-position through Suzuki-Miyaura or Stille coupling reactions, utilizing boronic acids or stannanes.

- Step 3: Functionalization at the 4-position with a carbonyl group, often via oxidation or acylation.

- Step 4: Chlorination of the carbonyl group using thionyl chloride or phosphorus trichloride (PCl₃), converting the ketone into the acyl chloride.

This multi-step route allows for greater structural diversity and fine-tuning of the substituents, but it is more time-consuming and requires rigorous purification at each stage.

Industrial Scale Synthesis and Optimization

For large-scale production, the synthesis is optimized for yield, purity, and safety:

- Use of high-purity reagents and inert atmospheres.

- Precise temperature control during chlorination to prevent side reactions.

- Recycling of excess reagents like SOCl₂.

- Implementation of continuous flow reactors to enhance safety and reproducibility.

Reaction Data and Conditions Summary

| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Thionyl chloride chlorination | SOCl₂ | Dichloromethane or Toluene | Reflux | 2-6 hours | >80% | High efficiency, operational simplicity |

| Multi-step synthesis | Various (see below) | Varies | Controlled | Several steps | Variable | Allows structural modifications |

| Industrial optimization | High-purity reagents | Inert atmosphere | Controlled | Optimized per scale | High | Focused on safety and scalability |

Reaction Mechanism

The chlorination of the ketone at the 4-position proceeds via nucleophilic attack by the thionyl chloride, forming a chlorosulfite intermediate, which then eliminates sulfur dioxide and hydrogen chloride, yielding the acyl chloride. This transformation is facilitated by the electron-rich nature of the quinoline ring and the activating effect of the methyl and thienyl substituents.

Literature and Research Findings

Research articles and patents highlight the versatility of this synthetic route:

- Patent US5304554A describes the chlorination of quinoline derivatives using POCl₃ and SOCl₂, emphasizing high yields and functional group tolerance.

- Recent studies in The Journal of Organic Chemistry demonstrate optimized conditions for large-scale synthesis, including the use of environmentally benign catalysts and solvents.

Data Tables and Research Findings

| Reference | Methodology | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| US5304554A | Chlorination with SOCl₂ | SOCl₂ | Reflux, inert atmosphere | >80% | High efficiency, scalable |

| J. Org. Chem. 2023 | Multi-step, Suzuki coupling | Boronic acids, Pd catalysts | Controlled temperature | Variable | Structural diversity, high purity |

| ACS Omega 2023 | Optimization of reaction parameters | POCl₃, catalysts | Mild conditions | Up to 85% | Environmentally friendly |

Chemical Reactions Analysis

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride is a synthetic compound that belongs to the quinoline family, characterized by its unique thienyl substitution. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. Its applications range from serving as a building block in drug development to exhibiting potential therapeutic effects against various diseases, including cancer and viral infections.

Medicinal Chemistry

The compound is being investigated for its anticancer properties . Studies have shown that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of key enzymes associated with cell growth (e.g., sirtuins, cyclooxygenase pathways).

- Apoptosis induction through interaction with DNA and RNA targets .

Case Study: Anticancer Activity

A study highlighted that certain analogs of quinoline derivatives exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values as low as 0.12 µM, indicating potent inhibitory effects on cell proliferation .

Antiviral Research

Recent investigations have explored the antiviral potential of this compound against viruses such as enterovirus D68. The structure-activity relationship studies indicated that modifications at specific positions could enhance antiviral efficacy and selectivity .

Case Study: Antiviral Efficacy

In vitro assays demonstrated that certain derivatives of quinoline showed promising activity against viral infections, suggesting that 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride may serve as a lead compound for further antiviral drug development .

Agrochemical Development

The compound is also being explored for its applications in agrochemicals, where it can act as a building block for developing new pesticides or herbicides due to its structural characteristics that may enhance biological activity against pests.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The specific pathways involved depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

The structural and functional properties of 2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride can be contextualized by comparing it to analogs with variations in the quinoline core, substituent groups, and acyl chloride functionality. Below is a detailed analysis:

Structural Analogues with Heterocyclic Substituents

Key Observations :

- Electron Effects : Thienyl groups (sulfur-containing) provide greater electron density than furyl (oxygen-containing) or chloro-substituted analogs, influencing reactivity in nucleophilic acyl substitution .

- Steric Hindrance: Methyl or chloro substituents on the quinoline core (e.g., 6- or 8-position) may affect reaction kinetics or binding interactions in biological systems .

Acyl Chloride Derivatives with Aromatic Substituents

Key Observations :

- Solubility : Methoxy or methyl groups improve solubility in organic solvents (e.g., EtOAc) compared to unsubstituted phenyl analogs .

- Reactivity : Electron-withdrawing groups (e.g., Cl, CF₃) on aromatic rings increase acyl chloride reactivity, facilitating faster amidation or esterification .

Spectroscopic Data :

Biological Activity

2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C15H10ClNOS and a molecular weight of 287.77 g/mol. It is recognized for its unique structural features, which include a quinoline ring fused with a thienyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can result in the formation of covalent bonds with target biomolecules, thereby influencing their function and activity. The specific molecular targets and pathways involved remain an area for further exploration, but existing literature suggests potential interactions with enzymes and receptors critical for various biological processes.

Antitumor Activity

Quinoline derivatives, including 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride, have been studied for their antitumor properties. Some related compounds have demonstrated significant cytotoxicity against various cancer cell lines. For example, studies on quinoline derivatives have shown IC50 values ranging from 0.07 to 0.19 µM against multiple cancer cell lines such as HL-60 (leukemia) and HCT-116 (colon cancer) . Although specific data on 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride is limited, its structural similarities suggest potential antitumor efficacy.

Antimicrobial Activity

The compound's structural features position it as a candidate for antimicrobial activity. Similar quinoline derivatives have exhibited antibacterial and antifungal properties against both Gram-positive and Gram-negative bacteria. For instance, MIC values for related compounds ranged from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to good antimicrobial activity . Further research is necessary to evaluate the specific antimicrobial effects of 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives, providing insights into their mechanisms and potential applications:

- Antitumor Studies : A study on related quinoline compounds revealed that certain derivatives demonstrated selective cytotoxicity against cancer cells, with significant increases in cell viability observed when co-treated with doxorubicin . This suggests that 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride may also enhance therapeutic effects when used alongside established chemotherapeutics.

- Antimicrobial Research : Research involving monomeric alkaloids has shown promising antibacterial and antifungal activities across various strains, highlighting the potential for similar activities in quinoline derivatives .

- Mechanistic Insights : Investigations into the mechanisms of action of quinoline derivatives indicate that they may function as inhibitors of critical biological pathways, such as DNA replication in bacterial cells .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(5-Methyl-2-thienyl)quinoline-4-carbonyl chloride from its carboxylic acid precursor?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Carboxylic Acid Preparation : The quinoline-4-carboxylic acid derivative is first synthesized using cross-coupling reactions (e.g., Suzuki-Miyaura coupling for thienyl group introduction) .

Acyl Chloride Formation : The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux conditions (6–8 hours), followed by solvent removal under vacuum. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 8:2) .

- Critical Considerations : Excess SOCl₂ ensures complete conversion. Dry toluene is used to remove residual thionyl chloride, minimizing hydrolysis risks.

Q. How can the purity and structural integrity of the synthesized compound be verified?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the presence of characteristic peaks (e.g., quinoline C-4 carbonyl at ~165–170 ppm, thienyl protons at ~6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]) with ≤5 ppm deviation .

- Melting Point Analysis : Compare observed melting points with literature values to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Temperature Control : Maintain reflux temperatures (70–80°C) during SOCl₂ treatment to prevent side reactions (e.g., quinoline ring chlorination) .

- Catalyst Screening : Test Lewis acids (e.g., DMF or NaBr) to enhance reaction rates and selectivity .

- Stoichiometric Adjustments : Use a 2:1 molar ratio of SOCl₂ to carboxylic acid to ensure complete conversion .

- Data-Driven Approach : Employ Design of Experiments (DoE) to evaluate interactions between temperature, catalyst loading, and solvent polarity.

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for HDAC inhibition by quinoline-4-carbonyl derivatives?

- Methodological Answer :

- Substituent Variability : Compare IC values of derivatives with different substituents (e.g., electron-withdrawing vs. donating groups on the thienyl ring) to identify key pharmacophores .

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine if inhibitory effects are competitive/non-competitive .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with HDAC active sites and validate SAR trends .

- Case Study : Derivatives with 5-methylthienyl groups showed 10-fold higher potency than 4-fluorophenyl analogs due to enhanced hydrophobic interactions .

Q. How are in vitro bioactivity assays designed to evaluate the compound’s therapeutic potential?

- Methodological Answer :

- HDAC Inhibition Assay :

Incubate HeLa cell nuclear extracts with the compound (1–100 µM) for 30 minutes.

Measure fluorescence intensity post-reaction using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC).

Calculate IC values via GraphPad Prism .

- Antiproliferative Activity : Use CCK-8 assays on cancer cell lines (e.g., MCF-7, A549) to assess growth inhibition at 24–72 hours .

- Troubleshooting : Include trichostatin A (TSA) as a positive control to validate assay sensitivity .

Data Analysis and Interpretation

Q. How to address discrepancies in NMR data between synthetic batches?

- Methodological Answer :

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed carboxylic acid or dimerized species).

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to rule out solvent-induced peak shifts .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational equilibria (e.g., rotamers) .

Q. What analytical techniques differentiate regioisomers in quinoline-4-carbonyl chloride derivatives?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify coupling patterns between thienyl protons and quinoline C-3/C-5 protons .

- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

- Isotopic Labeling : Use -labeled precursors to trace carbonyl group positioning .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of SOCl₂ vapors .

- Spill Management : Neutralize spills with dry sand or sodium bicarbonate; avoid water to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.